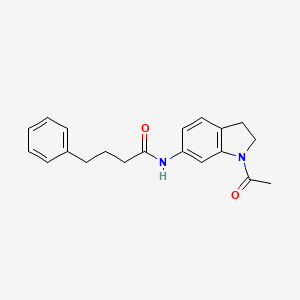

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide

Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is a synthetic small-molecule compound characterized by a 1-acetyl-2,3-dihydroindole core linked via an amide bond to a 4-phenylbutanamide moiety. The acetylated dihydroindole scaffold is critical for binding interactions, while the phenylbutanamide chain may influence solubility, bioavailability, and receptor selectivity.

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15(23)22-13-12-17-10-11-18(14-19(17)22)21-20(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUREQUPWDHFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

Core Scaffold: The target compound and JNJ-5207787 share a 1-acetyl-2,3-dihydroindole core, which is essential for receptor binding in NPY Y2 antagonism . However, JNJ-5207787 incorporates an acrylamide linker and a bulky piperidinyl-cyclopentylethyl group, enhancing its receptor affinity (IC50 = 7 nM) . Motesanib replaces the acetyl group with a dimethyl-substituted dihydroindole and a pyridinecarboxamide, shifting its activity toward tyrosine kinase inhibition .

Substituent Effects: The 4-phenylbutanamide group in the target compound lacks the electron-withdrawing cyano group present in JNJ-5207787, which may reduce binding potency at Y2 receptors . Pharmacopeial butanamides () feature stereochemical complexity and phenoxyacetamido substituents, likely improving membrane permeability or metabolic stability for antimicrobial applications .

Pharmacological and Functional Insights

- NPY Receptor Modulation :

JNJ-5207787 demonstrates high selectivity for Y2 over Y1/Y5 receptors (Ki = 6 nM for Y2), attributed to its acrylamide linker and hydrophobic substituents . The target compound’s simpler structure may exhibit broader receptor interactions or reduced efficacy. - Therapeutic Applications :

Motesanib’s antiangiogenic properties highlight how structural modifications (e.g., pyridinecarboxamide) repurpose indole derivatives for oncology, contrasting with the neuropharmacological focus of NPY-targeted analogs .

Research Findings and Limitations

- Synthetic Challenges : Allylation and acetylation methods () suggest that modifying the indole core’s hydroxyl groups could optimize pharmacokinetics, though this remains unexplored for the target compound .

- Data Gaps : Direct binding or efficacy data for this compound are absent in the provided evidence. Comparative studies with JNJ-5207787 are needed to validate its hypothesized Y2 activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.